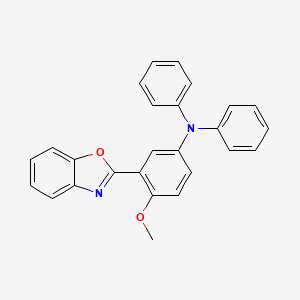
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]oxazol-2-yl)-5-bromo-2-hydroxybenzaldehyde: Known for its photophysical properties and use as a pH sensor.
3-(Benzo[d]oxazol-2-yl)-7-(10H-phenoxazin-10-yl)coumarin: Used in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Uniqueness
3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its methoxy and diphenylaniline groups contribute to its versatility in various applications, making it a valuable compound in scientific research .
Biological Activity
3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A benzoxazole moiety known for its biological activity.
- A methoxy group that may enhance its solubility and bioavailability.
- Diphenylamine structure contributing to its electronic properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
A study on similar benzoxazole derivatives revealed promising antimicrobial effects against various pathogens. For instance, certain derivatives demonstrated significant inhibition of quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in treating infections resistant to conventional antibiotics .
Anticancer Activity
In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds derived from benzoxazole have been noted for their ability to inhibit kinases involved in cancer progression .
Case Studies
- Inhibition of MERS-CoV : A related study on benzothiazole derivatives indicated that modifications similar to those found in this compound could yield compounds with potent inhibitory effects against MERS-CoV. One derivative showed an IC50 value of 0.09 μM, highlighting the potential for developing antiviral agents .
- Quorum Sensing Inhibition : Another study demonstrated that specific benzoxazole derivatives can inhibit biofilm formation and swarming motility in Pseudomonas aeruginosa, suggesting a mechanism by which these compounds could combat bacterial infections .
Research Findings
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Inhibition of MERS-CoV | 0.09 | |
| Quorum Sensing Inhibition | Not specified | |
| Antimicrobial against Pseudomonas aeruginosa | Significant inhibition observed |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Kinases : Similar compounds have been shown to modulate kinase activity, which is crucial in various signaling pathways associated with cell growth and survival.
- Interference with Quorum Sensing : By disrupting bacterial communication systems, these compounds can reduce virulence factors and biofilm formation.
Properties
CAS No. |
661465-89-0 |
|---|---|
Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20N2O2/c1-29-24-17-16-21(18-22(24)26-27-23-14-8-9-15-25(23)30-26)28(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18H,1H3 |
InChI Key |
ATNZFNJEOBJQDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















